1'-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine]
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Overview
Description
1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include acting as a ligand for specific receptors or enzymes.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other spiro[indene-1,4’-piperidine] derivatives, which share the spiro linkage but differ in their substituents. The unique methoxy and dimethylphenyl groups in 1’-[(4-Methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4’-piperidine] confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1'-[(4-methoxy-2,3-dimethylphenyl)methyl]spiro[indene-1,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-17-18(2)22(25-3)9-8-20(17)16-24-14-12-23(13-15-24)11-10-19-6-4-5-7-21(19)23/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXXPFSGNYAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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